molecular formula C9H15N3O2S B13304084 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide

2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide

Cat. No.: B13304084
M. Wt: 229.30 g/mol
InChI Key: WTGUTMDWJMCMGE-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide is a chemical compound with a molecular formula of C9H15N3O2S It is known for its unique structure, which includes a pyridine ring, an amino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide typically involves the reaction of 2-chloropyridine with N,N-dimethyl-ethylenediamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethanamine: Similar structure but lacks the sulfonamide group.

    N,N-Dimethyl-2-(pyridin-2-yl)ethanamine: Similar structure but lacks the amino group.

    2-(Pyridin-2-yl)ethanesulfonamide: Similar structure but lacks the N,N-dimethyl group.

Uniqueness

2-Amino-N,N-dimethyl-2-(pyridin-2-YL)ethane-1-sulfonamide is unique due to the presence of both the sulfonamide and N,N-dimethyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-amino-N,N-dimethyl-2-pyridin-2-ylethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-8(10)9-5-3-4-6-11-9/h3-6,8H,7,10H2,1-2H3

InChI Key

WTGUTMDWJMCMGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC(C1=CC=CC=N1)N

Origin of Product

United States

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